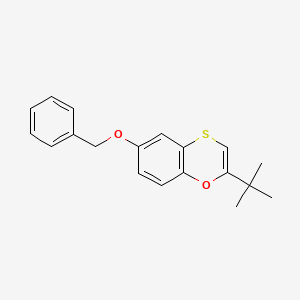

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine

Description

Properties

CAS No. |

918137-13-0 |

|---|---|

Molecular Formula |

C19H20O2S |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-tert-butyl-6-phenylmethoxy-1,4-benzoxathiine |

InChI |

InChI=1S/C19H20O2S/c1-19(2,3)18-13-22-17-11-15(9-10-16(17)21-18)20-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3 |

InChI Key |

YHLIOXIKFDRGOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Benzoxathiine Ring: The initial step involves the formation of the benzoxathiine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a sulfur-containing reagent under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate product with benzyl chloride in the presence of a base such as potassium carbonate.

Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Benzyl chloride, potassium carbonate; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the 1,4-Benzoxathiine Family

A key structural analogue is 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b), synthesized via sodium hydride-mediated coupling of 4-methoxyphenol with a thiadiazole precursor in DMF . Comparative features include:

Conversely, the thiophen-2-yl group in 4b may confer π-stacking capabilities due to its aromaticity, which are absent in the tert-butyl substituent.

Substituent-Driven Reactivity and Stability

- Steric Effects : The tert-butyl group in the target compound provides significant steric hindrance, likely reducing nucleophilic attack at the 2-position. In contrast, the thiophen-2-yl group in 4b may participate in electrophilic substitution reactions.

- The methoxy group in 4b similarly donates electrons but with reduced steric demand .

Broader Context of Benzyloxy-Substituted Heterocycles

Patents EP3222620 B1 and others describe benzyloxy groups in quinoline derivatives (e.g., 6-(benzyloxy)pyridin-3-yl-amino quinolines) . While these are distinct from benzoxathiines, the benzyloxy moiety consistently serves to:

- Enhance solubility in organic solvents.

- Act as a protecting group for hydroxyl functionalities during synthesis.

Biological Activity

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine is a sulfur-containing heterocyclic compound that exhibits significant biological activity, making it a promising candidate for medicinal chemistry. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazine structure with a tert-butyl group and a benzyloxy substituent. Its molecular formula is , indicating the presence of two oxygen atoms, one sulfur atom, and a complex aromatic system. The unique structural features contribute to its reactivity and biological interactions.

Anticancer Potential

Research indicates that 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine may serve as a lead compound in the development of new pharmaceuticals targeting cancer. Its structure allows for potential interactions with various biological targets involved in cancer progression. Interaction studies are crucial for elucidating its mechanism of action, which may involve modulation of signaling pathways associated with tumor growth.

Antimicrobial Effects

The compound has shown promise in antimicrobial applications as well. Its structural similarity to other benzothiazine derivatives suggests that it may inhibit bacterial growth by interfering with essential cellular processes. For instance, related compounds have been investigated for their ability to inhibit bacterial cell division through the disruption of FtsZ polymerization .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound, often involving nucleophilic substitutions due to the benzyloxy group. These methods allow for further modifications that can enhance biological activity.

- Mechanistic Studies : Interaction studies typically involve evaluating the compound's effects on specific cancer cell lines or microbial strains. For example, its efficacy in inhibiting cell proliferation has been assessed in vitro, demonstrating significant potential against certain cancer types.

- Comparative Analysis : A comparative study of structurally similar compounds revealed that 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine exhibited enhanced biological activity due to the synergistic effects of its substituents.

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Benzyloxy-2-methylbenzothiazole | Structure | Methyl group enhances lipophilicity |

| 2-Tert-butyl-1-benzothiazole | Structure | Lacks benzyloxy group; simpler structure |

| 5-Benzyloxy-1,3-benzothiazole | Structure | Different positioning of benzyloxy group affects reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.